![molecular formula C16H12Cl2N2O4S B13795238 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C16H12Cl2N2O4S and a molecular weight of 399.25. This compound is characterized by the presence of dichloro, phenoxyacetyl, and thioxomethyl groups attached to a benzoic acid core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid involves multiple steps. One common method includes the following steps:
Preparation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Formation of Phenoxyacetyl Amide: Phenoxyacetyl chloride is then reacted with an amine to form phenoxyacetyl amide.
Introduction of Thioxomethyl Group: The phenoxyacetyl amide is treated with carbon disulfide and a base to introduce the thioxomethyl group.
Final Coupling: The intermediate product is then coupled with 3,5-dichlorobenzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]methyl]amino]-benzoic acid: Similar structure but lacks the thioxomethyl group.
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]ethoxymethyl]amino]-benzoic acid: Contains an ethoxymethyl group instead of a thioxomethyl group.
Uniqueness
3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functionality.
Properties
Molecular Formula |
C16H12Cl2N2O4S |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-9-6-11(15(22)23)14(12(18)7-9)20-16(25)19-13(21)8-24-10-4-2-1-3-5-10/h1-7H,8H2,(H,22,23)(H2,19,20,21,25) |
InChI Key |
DMMNESUQGWPQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


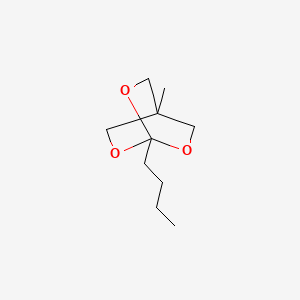
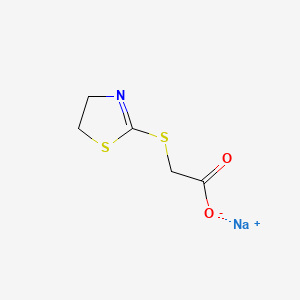
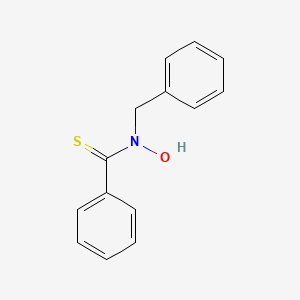
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)
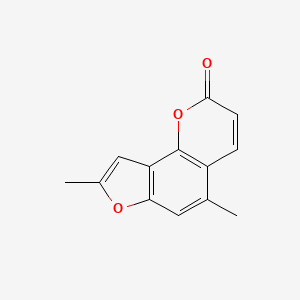
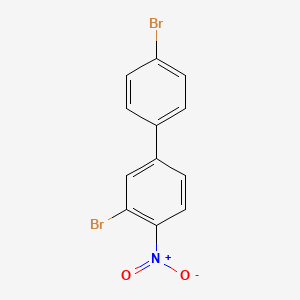
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
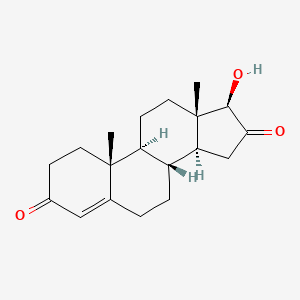
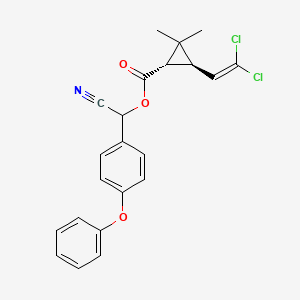
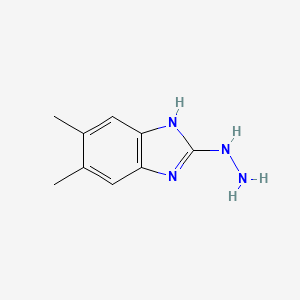
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

